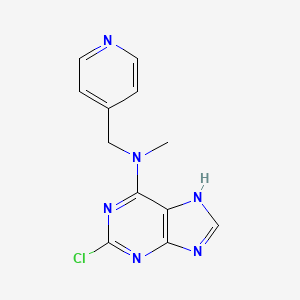
2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The introduction of an iodine atom and an ethoxy group into the pyrimidine ring structure has resulted in the formation of 2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine, which has unique properties that make it useful in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine involves its interaction with the target enzyme's active site, leading to inhibition of its activity. The compound forms hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, thereby preventing the substrate from binding to the enzyme and inhibiting its catalytic activity.
Biochemical and Physiological Effects:
2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its inhibitory activity against CDK2 and GSK-3β. The compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, which is attributed to its ability to inhibit the activity of GSK-3β, a key enzyme involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine in lab experiments include its potent inhibitory activity against certain enzymes, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its neuroprotective effects. However, the compound has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine. One potential direction is the development of novel anticancer drugs based on the compound's inhibitory activity against CDK2 and GSK-3β. Another direction is the investigation of the compound's potential as a neuroprotective agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound's potential as a tool for studying the structure and function of enzymes could be explored further.
Métodos De Síntesis
The synthesis of 2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine involves the reaction of 2,4-dichloro-5-iodopyrimidine with 4-ethoxypiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at a temperature of around 100-120°C. The resulting product is then purified by column chromatography to obtain pure 2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine.
Aplicaciones Científicas De Investigación
2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are implicated in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has also been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
2-(4-ethoxypiperidin-1-yl)-5-iodopyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O/c1-2-16-10-3-5-15(6-4-10)11-13-7-9(12)8-14-11/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOFMZVPFAVVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C2=NC=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxypiperidin-1-yl)-5-iodopyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
![4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)
![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)

![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6632200.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B6632208.png)




![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)